molecular formula C18H15N3O2 B2612202 3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 373610-16-3

3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2612202
CAS No.: 373610-16-3
M. Wt: 305.337
InChI Key: GZLFJSBNHOBJNK-UHFFFAOYSA-N
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Description

3-(2-Methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a pyrimidoindole core, which is a fused ring system combining pyrimidine and indole moieties, with a methoxybenzyl substituent at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-methoxybenzylamine and a suitable indole derivative, the reaction can proceed through a series of steps including condensation, cyclization, and oxidation to form the desired pyrimidoindole structure .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl groups .

Mechanism of Action

The mechanism by which 3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exerts its effects involves interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of kinases or other proteins critical for cancer cell proliferation . The exact pathways and targets can vary depending on the specific application and modifications to the compound.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound shares a similar indole-based structure but differs in the degree of saturation and substituents.

    Pyridazino[4,5-b]indole: Another related compound with a different arrangement of nitrogen atoms in the ring system.

Uniqueness

3-(2-Methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to its specific substitution pattern and the presence of the methoxybenzyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-23-15-9-5-2-6-12(15)10-21-11-19-16-13-7-3-4-8-14(13)20-17(16)18(21)22/h2-9,11,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLFJSBNHOBJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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